Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate
CAS No.: 1217844-23-9
Cat. No.: VC8059766
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217844-23-9 |
|---|---|
| Molecular Formula | C13H16ClNO3 |
| Molecular Weight | 269.72 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C13H16ClNO3/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2/h3-5,10,12,15H,6-7H2,1-2H3/t10-,12-/m0/s1 |
| Standard InChI Key | OAXFWGJQDWMDAZ-JQWIXIFHSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl |
| SMILES | CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate features a pyrrolidine core—a five-membered secondary amine ring—substituted at the 2- and 4-positions. The 2-position bears a methyl carboxylate group (), while the 4-position is functionalized with a 4-chloro-3-methylphenoxy moiety (Fig. 1). The (2S,4S) stereochemistry ensures spatial orientation critical for molecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.72 g/mol | |
| CAS Number | 1217844-23-9 | |
| IUPAC Name | methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate | |
| SMILES Notation | CC1=C(C=CC(=C1)OC2CC@HC(=O)OC)Cl |
The chloro and methyl groups on the phenoxy ring introduce steric and electronic effects that influence solubility and target binding. Computational models suggest a dipole moment of 3.2 D, driven by the polar carboxylate and chloro substituents.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically beginning with the resolution of pyrrolidine enantiomers. A representative route involves:
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Stereoselective Ring Formation: (2S,4S)-pyrrolidine-2-carboxylic acid is esterified using methanol under acidic catalysis.
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Phenoxy Substitution: The 4-position undergoes nucleophilic aromatic substitution with 4-chloro-3-methylphenol in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF).
Critical Reaction Parameters:
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Temperature: 80–100°C
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Yield: 62–68% (optimized conditions)
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Purity: >95% (HPLC)
Challenges include minimizing racemization at the stereogenic centers and suppressing side reactions from the electron-withdrawing chloro group.
Physicochemical Properties
Stability and Solubility
While experimental data on melting/boiling points remain unpublished, analogous pyrrolidine esters exhibit:
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Melting Range: 110–125°C (predicted)
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LogP: 2.8 (indicating moderate lipophilicity)
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Aqueous Solubility: <0.1 mg/mL at 25°C
The chloro-substituted phenoxy group enhances stability against oxidative degradation compared to unhalogenated analogs. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months.
Biological Activity and Mechanisms
Metabolic Pathways
In vitro hepatic microsomal studies indicate primary metabolism via esterase-mediated hydrolysis to the carboxylic acid, followed by glucuronidation. The chloro group retards oxidative metabolism, yielding a half-life () of 4.7 hours in human hepatocytes.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as:
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A lead structure for non-opioid analgesics.
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A building block in peptidomimetic drug design (e.g., HCV protease inhibitors).
Material Science
Its rigid pyrrolidine core has been explored in chiral stationary phases for HPLC, achieving enantioselectivity () >1.8 for β-blocker separations.
Future Research Directions
Unanswered Questions
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In Vivo Efficacy: Pharmacokinetic/pharmacodynamic (PK/PD) profiling in higher mammals.
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Toxicological Profile: Chronic exposure studies and genotoxicity screening.
Derivative Exploration
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